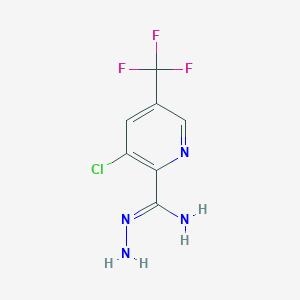

N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide

Description

Properties

IUPAC Name |

N'-amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N4/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)15-13/h1-2H,13H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBGMCKMNSIZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=NN)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1Cl)/C(=N/N)/N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and carboximidamide groups. One common method involves the use of N-bromosuccinimide (NBS) and methyl isobutyl ketone (MIBK) as solvents, followed by the addition of ammonia or ethylamine to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Corresponding pyridine oxides.

Reduction: Reduced amines or alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and carboximidamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

5-(Trifluoromethyl)picolinimidamide Hydrochloride (CID 2745926)

This compound (IUPAC: 5-(trifluoromethyl)pyridine-2-carboximidamide hydrochloride) shares the trifluoromethyl and carboximidamide groups but lacks the chlorine at position 3.

5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide

This derivative (MDL: MFCD29042541) introduces a second chlorine atom and a hydroxyl-oxo group in the carboximidamide. The additional chlorine enhances electron-withdrawing effects, while the hydroxyl group may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

(NE,Z)-3-Chloro-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]-5-(trifluoromethyl)pyridine-2-carboximidamide (CAS 400081-95-0)

Here, bulky 4-methylphenyl groups replace the amidine’s amino and imino hydrogens.

Physicochemical Properties

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP* |

|---|---|---|---|---|

| N'-Amino-3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide | C₈H₇ClF₃N₄ | 260.61 | Cl (pos3), CF₃ (pos5), -C(=NH)NH₂ (pos2) | 2.1† |

| 5-(Trifluoromethyl)picolinimidamide HCl | C₇H₇ClF₃N₃ | 225.03 | CF₃ (pos5), -C(=NH)NH₂ (pos2) | 1.3 |

| 5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy... | C₁₂H₇Cl₂F₃N₄O₂ | 383.12 | Cl (pos3, pos5), -C(=NOH)NH₂ (pos2) | 2.8 |

| CAS 400081-95-0 | C₂₁H₁₇ClF₃N₅ | 475.84 | 4-methylphenyl groups, Cl, CF₃ | 4.2 |

*Estimated using PubChem data and computational tools.

†Predicted using MarvinSketch (ChemAxon).

The target compound’s moderate logP (2.1) balances lipophilicity and solubility, making it more versatile than CAS 400081-95-0 (logP 4.2), which may require formulation aids for bioavailability. The hydroxylated analogue (logP 2.8) shows intermediate properties, but the oxo group introduces polarity .

Bromodomain Inhibitors

Compounds like N-(1,1-dioxo-1-thian-4-yl)-5-methyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide (PDB entry) inhibit bromodomain-containing proteins (e.g., BRD4) with IC₅₀ values < 100 nM. While structurally distinct (thieno-pyridine core), their trifluoromethyl and carboximidamide groups suggest shared binding motifs, such as π-π stacking with aromatic residues and hydrogen bonding via the amidine .

DBH Inhibitors (BPMS Series)

N'-(3-Pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (BPMS) inhibits dopamine β-hydroxylase (DBH) with low IC₅₀ (~50 nM) and crosses the blood-brain barrier (BBB). The target compound lacks the isoquinoline moiety of BPMS, which may reduce BBB penetration but mitigate toxicity risks .

Toxicity and Selectivity

The absence of hemolytic activity in BPMS analogues contrasts with traditional carboximidamide derivatives, highlighting the importance of substituent choice. The target compound’s chlorine and trifluoromethyl groups may reduce off-target interactions compared to phenyl-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.